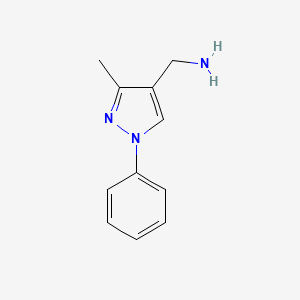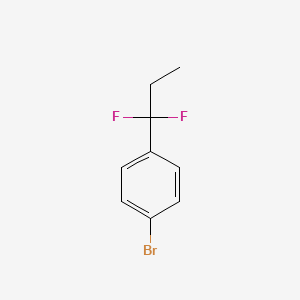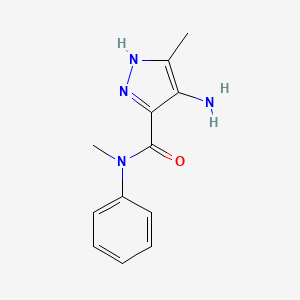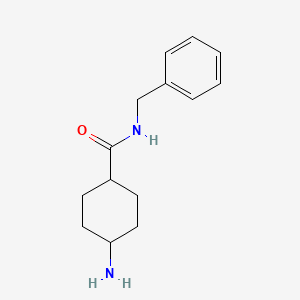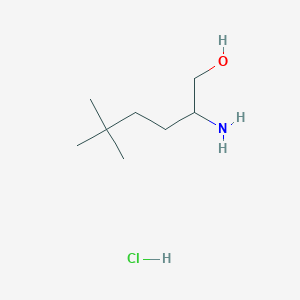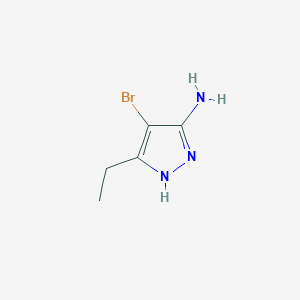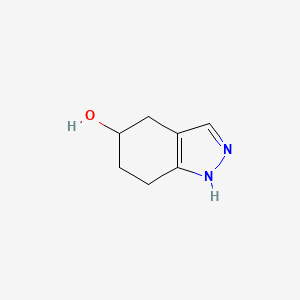
KP-457
描述
KP-457 是一种选择性抑制剂,靶向降解酶和金属蛋白酶 17 (ADAM17),也称为肿瘤坏死因子-α转化酶。该化合物在各种科学研究应用中显示出巨大的潜力,尤其是在诱导多能干细胞衍生的血小板领域。
科学研究应用
KP-457 具有广泛的科学研究应用,包括:
化学: 用作各种化学反应中的选择性抑制剂,以研究 ADAM17 的作用。
生物学: 用于生物学研究,以了解 ADAM17 在细胞过程中的功能。
医学: 正在研究其在 ADAM17 起关键作用的疾病中的潜在治疗应用。
工业: 用于生产用于输血的诱导多能干细胞衍生的血小板。
作用机制
KP-457 通过选择性抑制 ADAM17 的活性发挥作用。该化合物与 ADAM17 的催化结构域结合,阻止其切割其目标分子。这种抑制导致糖蛋白 Ib α 在诱导多能干细胞衍生的血小板上的保留,增强了其功能和稳定性。
准备方法
合成路线和反应条件
KP-457 通过一系列化学反应合成,涉及形成反式酰胺结构。合成路线通常包括使用特定的试剂和催化剂来实现所需的分子构型。严格控制反应条件,以确保化合物的纯度和功效。
工业生产方法
This compound 的工业生产涉及使用优化反应条件进行大规模合成。该过程包括使用高纯度试剂和先进设备,以确保产品质量一致。然后,对化合物进行纯化并测试其对 ADAM17 的抑制活性。
化学反应分析
反应类型
KP-457 经历各种化学反应,包括:
氧化: 该化合物在特定条件下可以被氧化,形成不同的氧化态。
还原: 可以使用合适的还原剂还原 this compound。
取代: 该化合物可以进行取代反应,其中特定的官能团被其他官能团取代。
常见的试剂和条件
氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。
还原: 还原剂如硼氢化钠和氢化锂铝被使用。
取代: 卤素和烷基化剂等试剂通常用于取代反应。
主要形成的产物
这些反应形成的主要产物取决于所使用的特定条件和试剂。例如,氧化可能会导致形成更高氧化态的化合物,而还原可能会产生更低氧化态的产物。
相似化合物的比较
KP-457 与其他类似化合物如 GM-6001 和 p38 丝裂原活化蛋白激酶抑制剂进行比较。与这些化合物不同,this compound 有效地增强了 37°C 时功能性人类诱导多能干细胞衍生的血小板的生产。这种独特的特性使 this compound 成为科学研究和潜在治疗应用中的宝贵工具。
类似化合物列表
- GM-6001
- p38 丝裂原活化蛋白激酶抑制剂
This compound 因其在抑制 ADAM17 方面具有更高的选择性和功效而脱颖而出,使其成为进一步研究和开发的有前景的化合物 .
属性
IUPAC Name |
N-[2-(4-but-2-ynoxyphenyl)sulfonyl-1-[4-(methanesulfonamidomethyl)phenyl]ethyl]-N-hydroxyformamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O7S2/c1-3-4-13-30-19-9-11-20(12-10-19)32(28,29)15-21(23(25)16-24)18-7-5-17(6-8-18)14-22-31(2,26)27/h5-12,16,21-22,25H,13-15H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIWDSTUVCAZZDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CCOC1=CC=C(C=C1)S(=O)(=O)CC(C2=CC=C(C=C2)CNS(=O)(=O)C)N(C=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O7S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1365803-52-6 | |
| Record name | N-{2-[4-(but-2-yn-1-yloxy)benzenesulfonyl]-1-[4-(methanesulfonamidomethyl)phenyl]ethyl}-N-hydroxyformamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of KP-457 and how does it impact platelet production from human induced pluripotent stem cells (hiPSCs)?
A1: this compound is a selective inhibitor of ADAM17 (a disintegrin and metalloproteinase 17). [, , ] ADAM17 is known to cleave glycoprotein Ibα (GPIbα) from the surface of platelets, particularly at 37°C. GPIbα is critical for platelet adhesion and function, and its loss renders platelets less effective. By selectively inhibiting ADAM17, this compound prevents GPIbα shedding and thus improves the yield of functional platelets from hiPSCs cultured at 37°C. [, , ]
Q2: How does this compound compare to other inhibitors tested in the context of hiPSC-derived platelet production?
A2: The research compared this compound to pan-metalloproteinase inhibitors like GM-6001 and p38 MAPK inhibitors like SB203580. this compound demonstrated superior efficacy in preventing GPIbα shedding at lower concentrations compared to GM-6001. [] While p38 MAPK inhibitors have shown some promise in preventing GPIbα shedding in stored platelets, they were found to be cytotoxic during the hiPSC differentiation process, ultimately reducing platelet yield. [] This suggests that this compound offers a more targeted and less toxic approach for enhancing functional hiPSC-derived platelet production.
Q3: What in vivo evidence supports the efficacy of this compound in improving hiPSC-derived platelet function?
A3: Researchers employed a thrombus formation model using immunodeficient mice transfused with hiPSC-derived platelets. Platelets generated in the presence of this compound demonstrated significantly improved hemostatic function compared to those generated without the inhibitor. [] This finding highlights the translational potential of this compound in generating functional platelets for therapeutic applications.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


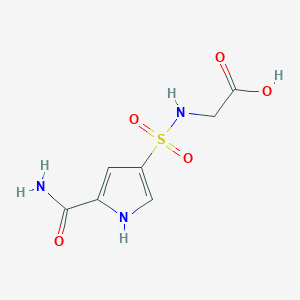
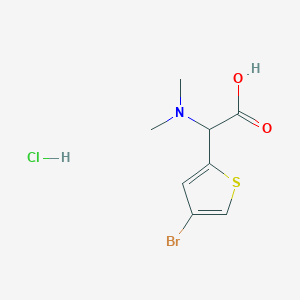
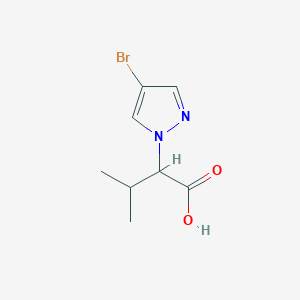
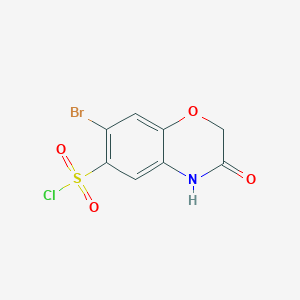
![3-Bromo-7-methoxyimidazo[1,2-A]pyridine](/img/structure/B1526187.png)
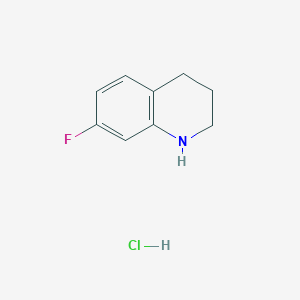
![5-Fluorobenzo[D]oxazole-2-carbaldehyde](/img/structure/B1526192.png)
